Spiro[3.5]nonan-7-ylmethanamine
Overview
Description
Spiro[3.5]nonan-7-ylmethanamine is a spirocyclic amine with the molecular formula C10H19N. This compound features a unique spiro structure, where a single carbon atom is shared between two nonane rings, creating a rigid and stable framework. The presence of an amine group attached to the spiro center makes it an interesting compound for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]nonan-7-ylmethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a nonane derivative, under acidic or basic conditions to form the spiro structure. The amine group can then be introduced through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-7-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines .
Scientific Research Applications
Chemistry
In chemistry, Spiro[3.5]nonan-7-ylmethanamine is used as a building block for the synthesis of more complex spirocyclic compounds. Its rigid structure and functional group versatility make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for understanding the behavior of spirocyclic amines in biological environments .
Medicine
Spiro[3Its unique structure can be exploited to develop compounds with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and the manufacture of fine chemicals .
Mechanism of Action
The mechanism of action of Spiro[3.5]nonan-7-ylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the specificity and potency of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane-7-methanamine: Similar structure but different functional groups.
Spiro[3.5]octan-7-ylmethanamine: A smaller spirocyclic compound with similar reactivity.
Spiro[4.5]decane-7-ylmethanamine: A larger spirocyclic compound with potentially different biological activities.
Uniqueness
Spiro[3.5]nonan-7-ylmethanamine is unique due to its specific spirocyclic structure and the presence of an amine group at the spiro center. This combination of features provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
spiro[3.5]nonan-7-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYDFKJFDKKDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679369 | |
Record name | 1-(Spiro[3.5]nonan-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877125-98-9 | |
Record name | 1-(Spiro[3.5]nonan-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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